Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)-
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Overview
Description
Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)- is an organometallic compound that features a ferrocene core with substituents at the cyclopentadienyl rings. This compound is notable for its unique structure, which combines the stability of ferrocene with the reactivity of phosphine and amine groups. It has applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)- typically involves the reaction of ferrocene with appropriate phosphine and amine reagents. One common method is the reaction of 1,1’-bis(diphenylphosphino)ferrocene with a dimethylaminoethyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)- undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to ferrocenium ions using oxidizing agents like ferric chloride.
Reduction: The compound can be reduced back to ferrocene using reducing agents such as sodium borohydride.
Substitution: The phosphine and amine groups can participate in substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Ferric chloride in an organic solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Various electrophiles and nucleophiles under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metals, enhancing their catalytic activity.
Biology: Investigated for its potential as a bioorganometallic compound with applications in drug delivery and imaging.
Medicine: Explored for its anticancer properties due to its ability to interact with biological molecules.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)- involves its ability to coordinate with metal centers and participate in redox reactions. The phosphine and amine groups enhance its reactivity, allowing it to form stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Similar structure but lacks the dimethylaminoethyl group.
Ferrocene-1,1’-diamine: Contains amine groups but no phosphine groups.
Dimethylferrocene: Lacks both phosphine and amine groups.
Uniqueness
Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)- is unique due to the presence of both phosphine and amine groups, which enhance its reactivity and versatility in forming metal complexes. This makes it particularly valuable in catalysis and materials science .
Properties
Molecular Formula |
C26H38FeNP |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron |
InChI |
InChI=1S/C21H28NP.C5H10.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,17,20-21H,10,15-16H2,1-3H3;1-5H2;/t17-,20?,21?;;/m0../s1 |
InChI Key |
DAJOTWIFZSBOSV-IMXOCYSMSA-N |
Isomeric SMILES |
C[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCCC1.[Fe] |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
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